NK-1 拮抗剂 1

描述

Neurokinin-1 (NK1) receptor antagonists are used for the prevention of acute and delayed nausea and vomiting . The NK1 receptor antagonist competitively binds to the NK1 receptor, which blocks the binding of substance P and prevents the emetic signal from being transmitted .

Synthesis Analysis

The synthesis of a spirobicyclic NK-1 receptor antagonist is described in the literature . Retrosynthetic analysis reveals an allylic halide A bearing the cyclopropoxy-substituted aryl group and a 2-phenyl-3-piperidone B . The stereochemistry in the spirobicyclic system bearing three chiral centers is initially set via a highly diastereoselective zinc-mediated coupling of the allylic bromide 23 to the optically active ketopiperidine 3 .

Molecular Structure Analysis

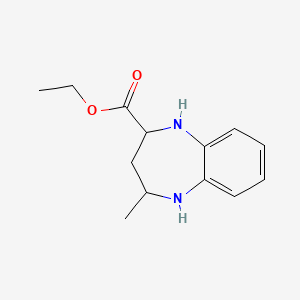

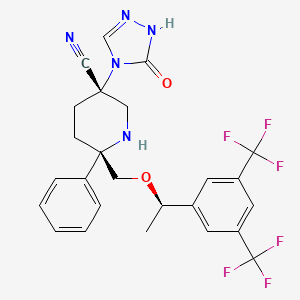

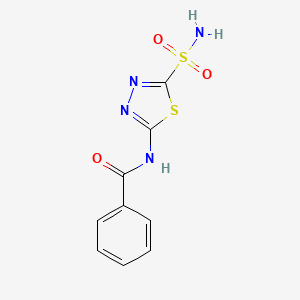

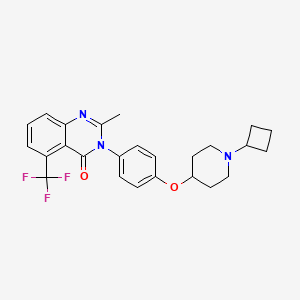

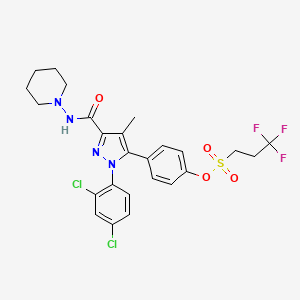

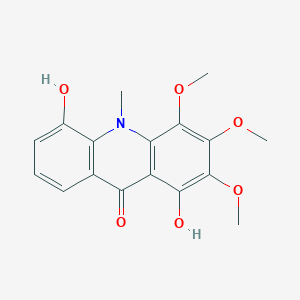

The antagonist binds in a narrow pocket, spanning 14 Å perpendicular to the membrane and adopting a three-layered architecture with amine-substituted triazole most extracellular, morpholine and fluorophenyl moieties in the middle, and 3,5-trifluroromethyl-benzylether at the base .

Chemical Reactions Analysis

The NK-1 receptor system plays an important role in cancer. Substance P promotes the proliferation of tumor cells, angiogenesis, and the migration of tumor cells . Tumor cells overexpress NK-1 receptors, which are involved in their viability .

科学研究应用

在癌症研究中的作用

NK-1 拮抗剂 1 已被广泛研究其在癌症治疗中的作用。研究表明,与 NK-1 受体结合的物质 P 可以诱导肿瘤细胞增殖、血管生成和迁移,从而促进癌症进展。相反,像 this compound 这样的 NK-1 受体拮抗剂已证明具有抑制这些过程的能力。它们被认为可以抑制肿瘤细胞增殖、诱导肿瘤细胞凋亡、阻断肿瘤细胞迁移和表现出抗血管生成特性。这些发现表明 NK-1 受体拮抗剂可能是有效的抗癌剂,并可能为癌症治疗提供一种新方法。例如,临床上用于预防化疗引起的恶心和呕吐的 NK-1 受体拮抗剂阿普兰特,已显示出对各种人肿瘤细胞发挥抗肿瘤作用的希望 (Muñoz 和 Rosso,2010 年,Current medicinal chemistry; Muñoz、Martinez-Armesto 和 Coveñas,2012 年,Expert Opinion on Therapeutic Patents)。

治疗白血病的潜力

This compound 的另一个重要研究领域是其在治疗白血病中的潜在用途。研究发现,急性髓系白血病患者的 NK-1 受体高度表达。在这些情况下阻断 NK-1 受体可诱导凋亡并具有抗伤害感受作用,这可能有利于白血病治疗。这一发现为重新利用 NK-1 受体拮抗剂治疗髓系白血病开辟了可能性 (Ge 等,2019 年,美国国家科学院院刊)。

参与炎症和内脏疾病

研究还探讨了 this compound 在治疗各种炎症和内脏疾病中的潜力。据推测,包括 NK-1 受体在内的外周神经营肽受体参与了哮喘、肠易激综合征、胰腺炎甚至先兆子痫等疾病的病理生理过程。这使得 NK-1 受体拮抗剂成为这些疾病的潜在治疗靶点。然而,这些拮抗剂在针对此类疾病的人类临床试验中的疗效尚未得到充分探索 (Lecci 和 Maggi,2003 年,Expert Opinion on Therapeutic Targets)。

作用机制

安全和危害

The use of NK-1 receptor antagonists such as aprepitant (used in clinical practice) as antitumor agents could be a promising innovation . The value of aprepitant as an antitumor agent could be determined faster than for less well-known compounds because many studies addressing its safety and characterization have already been completed .

未来方向

The NK-1 receptor may be a promising target in the treatment of cancer; NK-1 receptor antagonists could act as specific drugs against tumor cells; and these antagonists could be new candidate anti-cancer drugs . The unique attributes of CAR-NK cells offer a new avenue for therapeutic interventions, paving the way for a more effective and precise approach to cancer treatment .

属性

IUPAC Name |

(3S,6S)-6-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-3-(5-oxo-1H-1,2,4-triazol-4-yl)-6-phenylpiperidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23F6N5O2/c1-16(17-9-19(24(26,27)28)11-20(10-17)25(29,30)31)38-14-23(18-5-3-2-4-6-18)8-7-22(12-32,13-33-23)36-15-34-35-21(36)37/h2-6,9-11,15-16,33H,7-8,13-14H2,1H3,(H,35,37)/t16-,22-,23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZWFJDLNLZWDP-ZGNKEGEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC(CN2)(C#N)N3C=NNC3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@](CN2)(C#N)N3C=NNC3=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23F6N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

873947-10-5 | |

| Record name | SCH-900978 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873947105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SCH-900978 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2B1Q52A8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]-](/img/structure/B3064069.png)

![3-methyl-2-phenylchromeno[4,3-c]pyrazol-4(2H)-one](/img/structure/B3064072.png)

![(2,4-Dihydroindeno[1,2-c]pyrazol-3-yl)phenylamine](/img/structure/B3064139.png)